molecular formula C20H22F3N3O2 B11472836 N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide

N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B11472836
M. Wt: 393.4 g/mol
InChI Key: WLSGKWWNLCONNT-UHFFFAOYSA-N
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Description

N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethyl group and a tert-butylcarbamoyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-amino-6-methylbenzoic acid with tert-butyl isocyanate to form the intermediate tert-butylcarbamoyl derivative. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamides.

Scientific Research Applications

N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The tert-butylcarbamoyl group contributes to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethyl)benzamide
  • N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide

Uniqueness

N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H22F3N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H22F3N3O2/c1-12-7-5-10-15(24-18(28)26-19(2,3)4)16(12)25-17(27)13-8-6-9-14(11-13)20(21,22)23/h5-11H,1-4H3,(H,25,27)(H2,24,26,28)

InChI Key

WLSGKWWNLCONNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)(C)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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